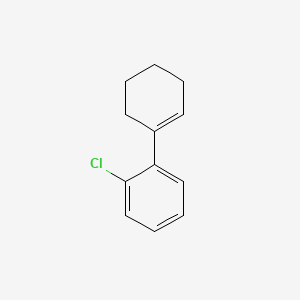
2'-Chloro-2,3,4,5-tetrahydro-1,1'-biphenyl
Descripción general
Descripción
2’-Chloro-2,3,4,5-tetrahydro-1,1’-biphenyl is a chemical compound with the molecular formula C12H13Cl and a molecular weight of 192.68 . It is also known by other names such as 1-chloro-2-(1-cyclohexenyl)benzene and Benzene, 1-chloro-2-(1-cyclohexen-1-yl)- .
Molecular Structure Analysis
The molecular structure of 2’-Chloro-2,3,4,5-tetrahydro-1,1’-biphenyl consists of a biphenyl group with a chlorine substitution . The exact structure can be found in the referenced chemical databases .Physical And Chemical Properties Analysis
2’-Chloro-2,3,4,5-tetrahydro-1,1’-biphenyl has a boiling point of 77 °C (Press: 0.73 Torr) and a predicted density of 1.108±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Electrochemical Properties
Research on the electrochemical oxidation of silacyclopentadienes, which are structurally related to 2'-Chloro-2,3,4,5-tetrahydro-1,1'-biphenyl, highlights their potential applications in developing electrochemical sensors and devices. The study by Dhiman et al. (2004) on sixteen 2,3,4,5-tetraphenyl-1-silacyclopentadienes, including various chloro-substituted derivatives, explored their electrochemical behavior, providing insights into their redox properties and potential applications in electrochemical sensors and energy storage devices (Dhiman, Zhang, West, & Becker, 2004).
Environmental Remediation
In environmental science, the understanding of biphenyl dioxygenases is crucial for bioremediation efforts, especially for compounds like polychlorinated biphenyls (PCBs), which share structural similarities with 2'-Chloro-2,3,4,5-tetrahydro-1,1'-biphenyl. Furukawa, Suenaga, and Goto (2004) reviewed the functional versatility of biphenyl dioxygenases in PCB degradation, shedding light on microbial pathways that could potentially be harnessed to remediate environments contaminated with chlorinated biphenyl compounds (Furukawa, Suenaga, & Goto, 2004).
Materials Science and Nanotechnology
Chen et al. (2003) investigated the synthesis, light emission, nanoaggregation, and restricted intramolecular rotation of 1,1-substituted 2,3,4,5-tetraphenylsiloles, which are related to 2'-Chloro-2,3,4,5-tetrahydro-1,1'-biphenyl. Their work provides valuable insights into the photophysical properties of these compounds and their potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Chen et al., 2003).
Organic Synthesis
In the field of organic synthesis, the study of reductive dehalogenation of PCB congeners by anaerobic microorganisms offers insights into chemical reactions that could be relevant for the synthesis and modification of chlorinated biphenyl compounds, including 2'-Chloro-2,3,4,5-tetrahydro-1,1'-biphenyl. Van Dort and Bedard (1991) demonstrated the microbial dechlorination of a PCB congener, which could inform synthetic strategies for chlorinated biphenyls in organic chemistry (Van Dort & Bedard, 1991).
Propiedades
IUPAC Name |
1-chloro-2-(cyclohexen-1-yl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-6,8-9H,1-3,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDPNHYXHXWWBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60510599 | |
| Record name | 2'-Chloro-2,3,4,5-tetrahydro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Chloro-2,3,4,5-tetrahydro-1,1'-biphenyl | |
CAS RN |
17465-36-0 | |
| Record name | 2'-Chloro-2,3,4,5-tetrahydro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-tert-butyl 3-methyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3,6-dicarboxylate](/img/structure/B3048483.png)
![Methyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3048484.png)

![Propanedinitrile, [(4-aminophenyl)methylene]-](/img/structure/B3048489.png)
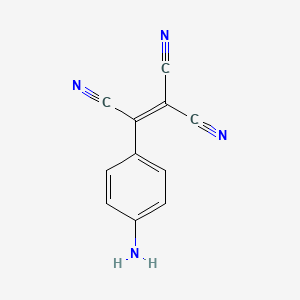
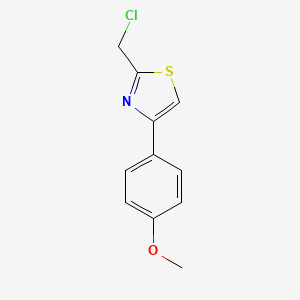
![5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B3048494.png)
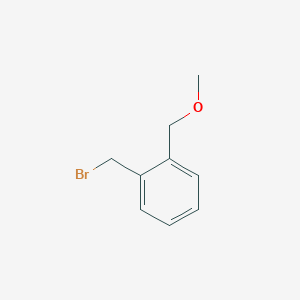

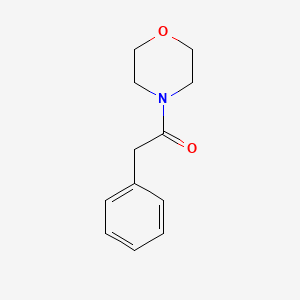
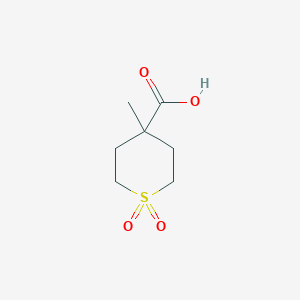
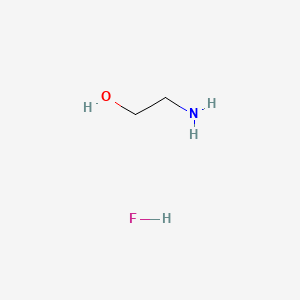
![9,9'-Spirobi[9H-fluorene], 2,2',7,7'-tetrakis([1,1'-biphenyl]-4-yl)-](/img/structure/B3048503.png)
